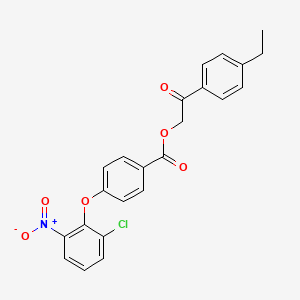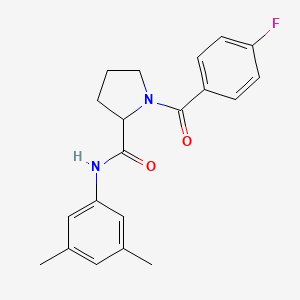![molecular formula C17H22FNO2 B6106355 [1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6106355.png)
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol, also known as JZL184, is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain and peripheral tissues. JZL184 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer.
Wirkmechanismus
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and peripheral tissues. 2-AG is a potent endocannabinoid that activates the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes, including pain, inflammation, anxiety, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of 2-AG in the brain and peripheral tissues. It has also been shown to activate the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol is its selectivity for MAGL. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of MAGL in various physiological processes. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. One area of research is the development of more potent and selective MAGL inhibitors. Another area of research is the development of novel drug delivery systems for this compound to improve its solubility and stability. Finally, there is a need for further research on the therapeutic potential of this compound in various diseases, including pain, inflammation, anxiety, and cancer.
Synthesemethoden
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol was first synthesized by Long et al. in 2009 using a multi-step synthetic route. The synthesis involves the reaction of 4-fluorobenzyl bromide with 3-piperidinyl boronic acid to form 3-(4-fluorobenzyl)piperidine. The resulting compound is then reacted with 3-butenoyl chloride to form [1-(3-butenoyl)-3-(4-fluorobenzyl)piperidinyl]ketone. The final step involves the reduction of the ketone to the corresponding alcohol using sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is pain management. Studies have shown that this compound can reduce pain in animal models of acute and chronic pain. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Another area of research is anxiety and depression. This compound has been shown to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to have antidepressant-like effects in animal models of depression.
This compound has also been studied for its potential anti-cancer effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c1-2-4-16(21)19-10-3-9-17(12-19,13-20)11-14-5-7-15(18)8-6-14/h2,5-8,20H,1,3-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRSIDASUSELCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B6106277.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6106279.png)

![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6106289.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)


![3-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6106336.png)
![N-[4-(2-furyl)phenyl]-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6106340.png)
![4-(methoxymethyl)-2-methyl-6-(4-methylphenyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6106368.png)

![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106379.png)
methanone](/img/structure/B6106385.png)
![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)